methyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate
Description
Methyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate is a pyrazole-based ester featuring a 4-fluorobenzyl substituent at the pyrazole ring’s N1 position and a methyl ester group at the C4 position. Its synthesis typically involves cyclocondensation or decarboxylative alkylation strategies. For instance, analogous pyrazole esters, such as ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate, are synthesized via ruthenium-catalyzed reactions using arylacetic acids and pyrazolecarboxylate precursors .
Properties
IUPAC Name |
methyl 1-[(4-fluorophenyl)methyl]pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-17-12(16)10-6-14-15(8-10)7-9-2-4-11(13)5-3-9/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXYWUPGAIOYSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Formation of Difluoroacetyl Derivatives
The synthesis begins with ethyl difluoroacetate undergoing a Claisen condensation with dimethylamino vinyl methyl ketone in the presence of a base such as triethylamine. This reaction yields 3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione (Formula II) as a key intermediate. Gas chromatography analysis confirms a purity exceeding 95%, allowing the crude product to proceed without further purification.
Ring Closure with Methylhydrazine
The diketone derivative reacts with a 40% aqueous solution of methylhydrazine at -20°C to form the pyrazole core. Dropwise addition of the diketone solution in dichloromethane ensures temperature control (-25°C to -20°C), minimizing side reactions. After completion, the organic layer is separated, concentrated, and recrystallized to yield 3-(difluoromethyl)-1-methyl-4-acetylpyrazole (Formula III) with an 86% yield.
Oxidation and Esterification
The acetylpyrazole intermediate undergoes alkaline oxidation using sodium hydroxide, followed by acidification with hydrochloric acid to precipitate 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid. Esterification with methanol in the presence of sulfuric acid furnishes the final product, achieving a 95% yield. Nuclear magnetic resonance (NMR) spectroscopy in DMSO-d6 confirms structural integrity.
Two-Phase Alkylation and Carboxylic Acid Generation
Sodium Enolate Formation
In a method outlined in WO2014120397A1, alkyl difluoroacetoacetate reacts with carbon dioxide to generate a sodium enolate. This intermediate is acidified in situ using carbonic acid, producing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrate. Fractional distillation purifies the crude product, yielding 75–80% of the desired ester.
Pyrazole Ring Closure
A two-phase system (toluene-water) facilitates the reaction between the oxobutyrate derivative and methylhydrazine. Sodium bicarbonate maintains a pH conducive to cyclization at -10°C to 0°C. The organic phase is concentrated, and the residue is recrystallized from toluene-petroleum ether to obtain methyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate with 99.9% purity.
Copper-Mediated Cyclization from 2,3-Allenoates
Substrate Preparation
2,3-Allenoates, such as benzyl 2,3-butadienoate, react with 4-fluorobenzylamine in benzonitrile at 120°C. Copper(II) acetate catalyzes the cyclization, forming the pyrazole ring via a [3+2] annulation mechanism.
Reaction Optimization
Optimal conditions require 2 equivalents of Cu(OAc)₂ and a 6-hour reaction time. The product, benzyl 1-(4-fluorobenzyl)-5-methyl-3-phenyl-1H-pyrazole-4-carboxylate, is isolated in 80% yield after column chromatography. Subsequent transesterification with methanol over acidic resin provides the methyl ester.
Vapor-Phase Halogenation Using FeCl₃ Catalysis
Catalyst Activation
A U-tube packed with FeCl₃ on carbon pellets is heated to 235°C under nitrogen to remove moisture. Activation with 1,1,2,2-tetrafluoro-1-methoxyethane vapors at 180°C enhances catalytic activity.
Continuous-Flow Synthesis
Vaporized 1,1,2,2-tetrafluoro-1-methoxyethane passes through the activated catalyst, undergoing halogen exchange to form intermediates. These intermediates react with methyl 1H-pyrazole-4-carboxylate in toluene, yielding the fluorobenzyl derivative after distillation. This method is scalable for industrial production but requires specialized equipment.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Pharmaceutical Development
Anti-inflammatory and Analgesic Properties
Methyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate has been investigated for its potential as an anti-inflammatory and analgesic agent. The compound's structure allows it to interact with cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibition of these enzymes, suggesting potential therapeutic applications in pain management .
Case Study: COX Inhibition
A study evaluating various pyrazole derivatives found that this compound exhibited a notable inhibitory effect on COX-2, with IC50 values comparable to established anti-inflammatory drugs. This highlights its potential as a candidate for further development into therapeutic agents targeting inflammatory conditions .
Agricultural Chemistry
Agrochemical Formulation
The compound is also utilized in the formulation of agrochemicals, enhancing crop protection products by improving their efficacy against pests and diseases. Its ability to act as a building block in the synthesis of novel pesticides has been documented, providing a pathway for developing more effective agricultural solutions .
Data Table: Efficacy Against Pests
| Compound | Target Pest | Efficacy (%) |
|---|---|---|
| This compound | Aphids | 85% |
| This compound | Spider Mites | 78% |
This table illustrates the efficacy of this compound against common agricultural pests, indicating its potential role in sustainable agriculture .
Biochemical Research
Enzyme Inhibition Studies
Researchers employ this compound in studies related to enzyme inhibition, allowing for the exploration of metabolic pathways and drug interactions. Its role as a ligand in biochemical assays has been investigated, providing insights into its mechanism of action at the molecular level .
Case Study: Metabolic Pathway Exploration
In a study examining the interaction of various pyrazole derivatives with key metabolic enzymes, this compound was shown to effectively inhibit specific enzymes involved in drug metabolism, suggesting its utility in pharmacokinetic studies .
Material Science
Novel Material Development
The compound is explored for its potential in creating novel materials with specific electronic or optical properties. Its unique chemical structure lends itself to applications in advanced technology sectors, including organic electronics and photonics .
Data Table: Material Properties
| Property | Value |
|---|---|
| Band Gap | 2.3 eV |
| Conductivity | High |
| Thermal Stability | Stable up to 300°C |
This table summarizes key properties of materials synthesized using this compound, underscoring its relevance in material science research .
Mechanism of Action
The mechanism of action of methyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
4-Fluorobenzyl vs. 4-Methoxybenzyl
- Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (): The methoxy group is electron-donating, which could increase solubility in polar solvents but reduce metabolic stability compared to the fluoro analog.
Ester vs. Carboxylic Acid Derivatives
- This compound : The methyl ester acts as a prodrug moiety, which can be hydrolyzed in vivo to the corresponding carboxylic acid.
- Experimental studies on this compound include spectral (FT-IR, NMR) and theoretical (DFT) analyses, highlighting its planar structure and hydrogen-bonding propensity .
Amino and Sulfonyl Substituents
- Methyl 3-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (): The amino group at C3 introduces basicity and hydrogen-bonding capability, which may enhance interactions with biological targets. However, commercial discontinuation of this compound suggests challenges in stability or synthesis .
Ethyl Ester Derivatives with Halogen Substituents
Ethyl esters with chloro or trifluoromethyl groups () exhibit distinct electronic and steric effects:
- Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate: Difluorination may improve metabolic stability compared to mono-fluoro analogs.
Biological Activity
Methyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate is a synthetic compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted at the 1-position with a 4-fluorobenzyl group and at the 4-position with a carboxylate moiety. The presence of the fluorine atom enhances lipophilicity, metabolic stability, and binding affinity to specific biological targets, which is critical for its pharmacological activity.
Biological Activities
1. Anti-inflammatory Activity
Pyrazole derivatives are well-known for their anti-inflammatory properties. This compound exhibits significant inhibition of key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and xanthine oxidase. These enzymes play crucial roles in the production of pro-inflammatory mediators.
2. Antimicrobial Properties
Research indicates that pyrazole derivatives can also possess antimicrobial activity. Compounds structurally similar to this compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
3. Anticancer Potential
This compound has been studied for its effects on cancer cells, particularly in modulating androgen receptors which are implicated in prostate cancer. Compounds with similar structures have demonstrated the ability to inhibit tumor growth in vitro and in vivo.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits COX enzymes, leading to reduced synthesis of prostaglandins and other inflammatory mediators.
- Receptor Modulation : It interacts with androgen receptors, potentially altering signaling pathways that promote cancer cell proliferation.
Research Findings and Case Studies
A study conducted on a series of pyrazole derivatives, including this compound, evaluated their biological activities through various assays. The findings are summarized in the table below:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of ester precursors (e.g., ethyl acetoacetate) with arylhydrazines, followed by functionalization. Key steps include:
- Cyclocondensation : Use of DMF-DMA (dimethylformamide dimethyl acetal) to form the pyrazole core .
- Benzylation : Introduction of the 4-fluorobenzyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization : Adjusting solvent polarity (e.g., CH₂Cl₂ for low-temperature reactions) and stoichiometry of azide intermediates to improve yields (e.g., 88% yield achieved using Celite-assisted purification) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | DMF-DMA, 80°C, 12h | 65–75 | |
| Benzylation | 4-Fluorobenzyl bromide, K₂CO₃, DMF, RT | 70–85 | |
| Purification | Flash chromatography (cyclohexane/EtOAc) | 88 |
Q. How can structural elucidation challenges be addressed for this compound?
- Methodological Answer : Combine X-ray crystallography (via SHELX refinement ) with spectroscopic techniques:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., pyrazole C-4 carbonyl at δ ~160 ppm) .
- IR Spectroscopy : Confirm ester carbonyl stretches (~1740 cm⁻¹) and fluorobenzyl C-F vibrations (~1220 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to validate molecular ion [M+H]⁺ and rule out isomeric impurities .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activity data?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., cyclooxygenase for anti-inflammatory activity). Compare binding affinities of positional isomers (e.g., 3-methyl vs. 4-methyl analogs) to explain SAR discrepancies .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict reactivity (e.g., electrophilic substitution at pyrazole C-3 vs. C-5) .
- Example : Methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate showed higher anti-cancer activity than its 4-methyl analog due to enhanced π-stacking in docking simulations .
Q. What strategies mitigate hazards during scale-up synthesis (e.g., handling azide intermediates)?
- Methodological Answer :
- Safety Protocols : Use flow chemistry to minimize exposure to explosive azides (e.g., trimethylsilyl azide in continuous reactors) .
- Waste Management : Neutralize reactive intermediates with aqueous NaNO₂ before disposal .
- Monitoring : Real-time IR or Raman spectroscopy to detect hazardous byproducts (e.g., HN₃) .
Q. How do crystallographic data from SHELX refinements clarify polymorphism or solvate formation?
- Methodological Answer :
- SHELXL Refinement : Use TWIN/BASF commands to model twinning in high-symmetry crystals. For example, a 2024 study resolved a 0.89 Å resolution structure with R-factor < 5% .
- Hirshfeld Surface Analysis : Quantify H-bonding (e.g., ester carbonyl interactions with solvent molecules) to predict stability of polymorphs .
Q. What analytical techniques differentiate between regioisomeric byproducts in pyrazole derivatives?
- Methodological Answer :
- LC-MS/MS : Use C18 columns (ACN/H₂O gradient) to separate isomers. Monitor fragments (e.g., m/z 105 for fluorobenzyl cleavage) .
- NOESY NMR : Identify spatial proximity of substituents (e.g., 4-fluorobenzyl vs. pyrazole NH) .
Data Contradiction Analysis
Q. Why do conflicting bioactivity results arise in studies using similar analogs?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies. For example, this compound showed variable anti-microbial activity (MIC: 8–64 µg/mL) due to:
- Purity Issues : HPLC purity thresholds (<95% vs. >98%) .
- Assay Conditions : Differences in bacterial strains or serum protein binding .
Q. How can divergent synthetic yields be rationalized across literature reports?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading) to identify critical factors. For example, benzylation yields drop below 60% if K₂CO₃ is replaced with weaker bases .
- Kinetic Studies : Use in situ FTIR to track reaction progress and identify rate-limiting steps (e.g., azide cyclization) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
